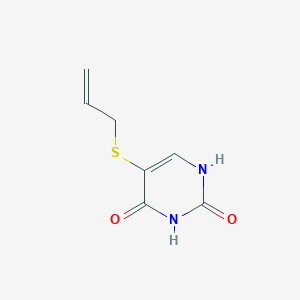

5-(2-Ppropenylthio)-2,4(1H,3H)-pyrimidinedione

Beschreibung

5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative characterized by a sulfur-containing 2-propenylthio (-S-CH₂CH=CH₂) substituent at the 5-position of the pyrimidine ring. Pyrimidinediones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and two ketone groups. This compound’s structure suggests applications in medicinal chemistry, particularly in areas where sulfur-containing moieties enhance bioavailability or interact with biological targets, such as enzyme inhibition or antiviral activity .

Eigenschaften

IUPAC Name |

5-prop-2-enylsulfanyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-3-12-5-4-8-7(11)9-6(5)10/h2,4H,1,3H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLIQOSLBYYUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628631 | |

| Record name | 5-[(Prop-2-en-1-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73236-43-8 | |

| Record name | 5-[(Prop-2-en-1-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

S-Alkylation of 5-Mercaptopyrimidinedione Intermediates

A widely used method for introducing thioether groups involves S-alkylation of thiol-containing precursors. For example, 5-mercapto-2,4(1H,3H)-pyrimidinedione can be reacted with propenyl bromide under basic conditions. This approach is analogous to the synthesis of 2-(2-hydroxyethylthio)-5-allyl-6-benzylpyrimidin-4(3H)-one, where S-alkylation with alkyl halides in anhydrous DMF and K2CO3 yielded target compounds in 76% efficiency.

Reaction Conditions:

- Solvent: Anhydrous DMF or THF

- Base: K2CO3 (1.1 eq)

- Alkylating Agent: Propenyl bromide (1.1 eq)

- Temperature: Room temperature to 65°C

- Time: 8–12 hours

The resulting crude product is purified via flash chromatography (30% EtOAc/petroleum ether), yielding the thioether derivative.

Cyclocondensation with Propenylthio-Containing Building Blocks

An alternative route involves incorporating the propenylthio group during pyrimidinedione ring formation. Nitroketene dithioacetals, such as 1,1-bis-(methylthio)-2-nitroethene, have been used in one-pot syntheses of pyrimidine derivatives. By replacing the methylthio groups with propenylthio analogs, the cyclocondensation with barbituric acid and amines could directly yield the target compound.

- Mix propenylthio-nitroketene dithioacetal, barbituric acid, and primary amine in ethanol.

- Reflux for 4–6 hours.

- Isolate the product via filtration and recrystallization.

This method offers advantages such as substrate availability and mild conditions but requires pre-synthesis of propenylthio-modified dithioacetals.

Industrial-Scale Adaptations

Sodium Dithionite-Mediated Thioether Formation

The patent CN103896857A describes a scalable method for 4,6-dichloro-2-(propylthio)pyrimidine-5-amine using sodium dithionite in a water-THF mixed solvent. Adapting this protocol, 5-(2-propenylthio)-2,4(1H,3H)-pyrimidinedione could be synthesized by replacing propylthio with propenylthio reagents.

- Dissolve 5-amino-2,4-dichloropyrimidine in THF/water.

- Add sodium dithionite and propenylthiol.

- Stir at 50°C for 3 hours.

- Extract with dichloromethane and purify via column chromatography.

This method emphasizes cost-effectiveness and operational simplicity, critical for industrial applications.

The use of allylic halides, such as 2-methoxyallyl chloride, in barbituric acid alkylation (as seen in US2786057A) provides a template for propenylthio introduction. Here, the propenylthio group is introduced via nucleophilic displacement of a halide at position 5.

- Prepare 5-bromo-2,4(1H,3H)-pyrimidinedione via bromination of the parent compound.

- React with propenylthiol in the presence of CuSO4 catalyst.

- Neutralize with NaOH and recrystallize from methanol/water.

This method achieves moderate yields (50–70%) and is suitable for producing salts for pharmaceutical applications.

Challenges and Optimization

Selectivity and Side Reactions

S-Alkylation may compete with N-alkylation, particularly in polar aprotic solvents like DMF. To mitigate this, stoichiometric control and low temperatures (0–5°C) are recommended.

Stability of the Propenylthio Group

The allylic double bond in the propenylthio group is prone to oxidation and polymerization. Conducting reactions under nitrogen atmosphere and using antioxidants (e.g., BHT) improves stability.

Comparative Data Table

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

Substitution: The propenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

Substitution: Sodium hydride, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, thioether derivatives.

Substitution: Various substituted pyrimidinediones.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has demonstrated a variety of biological activities that make it a candidate for further research and application in pharmaceuticals:

- Antimicrobial Activity :

- Anticancer Properties :

- Antioxidant Effects :

- Anti-HIV Activity :

- Other Biological Activities :

- Antimicrobial Evaluation :

- Anticancer Activity :

- Oxidative Stress Studies :

Wirkmechanismus

The mechanism of action of 5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Affecting Cellular Signaling: Influencing cellular signaling pathways that regulate cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidinedione Derivatives

Structural and Functional Group Comparisons

The key differentiator among pyrimidinedione derivatives lies in their substituents, which dictate their physicochemical properties and biological activities. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- This contrasts with the hydrophilic ribitylamino group in riboflavin intermediates .

- Stability : Thioethers (as in the target compound) are generally more stable than thiols but less stable than ethers. This differs from the hydrolytically labile tetrahydrofuran ring in Tegafur .

Research Findings and Data

Table 2: Key Research Studies on Pyrimidinedione Derivatives

Biologische Aktivität

5-(2-Propylthio)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound with significant biological activity. This article delves into its pharmacological properties, synthesis, and relevant case studies that highlight its potential therapeutic applications.

- Molecular Formula : C₈H₈N₂O₂S

- Molecular Weight : 184.22 g/mol

- CAS Number : Not specifically listed in the provided sources but falls under pyrimidinedione derivatives.

Biological Activity Overview

Compounds within the pyrimidinedione class, including 5-(2-propenylthio)-2,4(1H,3H)-pyrimidinedione, have been associated with various biological activities:

- Antimicrobial Activity : Studies indicate that pyrimidinedione derivatives exhibit broad-spectrum antimicrobial properties. This includes efficacy against bacteria and fungi, making them potential candidates for developing new antibiotics .

- Antitumor Activity : Research has demonstrated that certain pyrimidinedione compounds can inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

- Antioxidant Properties : These compounds have shown considerable antioxidant activity, which may help mitigate oxidative stress-related diseases .

- Hypoglycemic Effects : Some derivatives have been explored for their potential to lower blood sugar levels, suggesting a role in diabetes management .

Synthesis Methods

The synthesis of 5-(2-propenylthio)-2,4(1H,3H)-pyrimidinedione typically involves:

- Condensation Reactions : Utilizing thioketones and urea derivatives.

- Cyclization : Under acidic or basic conditions to form the pyrimidine ring.

The efficiency of these methods has been documented with yields ranging from 40% to 90% depending on the specific conditions used during synthesis .

Case Studies

A review of relevant case studies highlights the compound's application in various therapeutic contexts:

- Case Study 1 : A study focused on the antitumor effects of a related pyrimidinedione derivative demonstrated significant inhibition of cell proliferation in non-small cell lung cancer (NSCLC) models. The compound was shown to induce cell cycle arrest and apoptosis through mitochondrial pathways .

- Case Study 2 : Another investigation evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, showcasing its potential as an antimicrobial agent .

Comparative Table of Biological Activities

| Activity Type | Compound | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | 5-(2-propenylthio) | MIC = 32 µg/mL |

| Antitumor | Related Derivative | IC50 = 0.8 µM |

| Antioxidant | Various Pyrimidines | Varies by structure |

| Hypoglycemic | Certain Derivatives | Blood sugar reduction |

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(2-propenylthio)-2,4(1H,3H)-pyrimidinedione, and how do reaction parameters influence yield and purity?

Microwave-assisted synthesis under solvent-free conditions significantly improves reaction efficiency compared to conventional thermal methods. For pyrimidinedione derivatives, microwave irradiation reduces reaction time (e.g., from hours to minutes) and enhances yield (Table 1, ). Critical parameters include irradiation power, temperature control, and catalyst selection (e.g., acid/base catalysts). Post-synthesis purification via column chromatography or recrystallization, followed by GC-MS or HPLC analysis, ensures high purity (>95%) .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of 5-(2-propenylthio)-2,4(1H,3H)-pyrimidinedione?

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., propenylthio group at C5).

- FT-IR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for pyrimidinedione rings).

- GC-MS/HPLC : Quantifies purity and detects byproducts (e.g., dimerization products observed in uracil derivatives, ).

- X-ray crystallography : Resolves crystal packing and stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How does the propenylthio substituent at C5 influence bioactivity compared to halogen or aryl substitutions in pyrimidinediones?

Substituent electronic and steric properties modulate receptor interactions. For example:

- 5-Fluoro derivatives (e.g., 5-fluorouracil) inhibit thymidylate synthase in anticancer/antiviral applications ( ).

- 5-Phenyl derivatives exhibit potent 5-HT2 receptor antagonism (IC50 < 1 μM, ).

- Propenylthio groups may enhance lipophilicity, affecting membrane permeability. Comparative studies using molecular docking (e.g., with serotonin receptors or viral enzymes) and in vitro assays (e.g., enzyme inhibition) are critical to evaluate structure-activity relationships (SAR) .

Q. What experimental models are suitable for evaluating the pharmacological potential of 5-(2-propenylthio)-2,4(1H,3H)-pyrimidinedione derivatives?

- In vitro :

- Radioligand binding assays (e.g., 5-HT2A receptors using [³H]ketanserin).

- Functional assays (e.g., calcium flux in HEK293 cells expressing GPCRs).

- In vivo :

- Serotonin-induced hypertension models in rodents to assess antagonist efficacy (e.g., compound 33 in showed activity comparable to ketanserin).

- Antiviral efficacy in HIV-infected PBMCs (e.g., NNRTI activity testing, ) .

Q. What are the metabolic pathways and degradation products of 5-(2-propenylthio)-2,4(1H,3H)-pyrimidinedione in biological systems?

While specific data is limited, related pyrimidinediones undergo:

- Hepatic oxidation : Propenylthio groups may metabolize to sulfoxides or sulfones.

- Conjugation : Glucuronidation or sulfation at hydroxyl groups.

- Degradation : Hydrolysis under acidic/basic conditions to yield thiouracil derivatives. LC-MS/MS or isotopic labeling can track metabolites in hepatocyte incubations .

Q. How can computational approaches optimize the design of pyrimidinedione analogs with enhanced target selectivity?

- QSAR modeling : Correlates substituent properties (e.g., Hammett σ, logP) with bioactivity to prioritize synthetic targets.

- Molecular docking : Predicts binding poses (e.g., with HIV-1 reverse transcriptase, ) and identifies key interactions (e.g., hydrogen bonds with Lys101).

- Molecular dynamics (MD) simulations : Assess binding stability and conformational flexibility over nanosecond timescales .

Data Contradictions and Resolution Strategies

- Synthetic yields : Microwave vs. conventional heating () show variability due to uneven thermal distribution in traditional methods. Standardize reaction monitoring (e.g., in situ FT-IR) to optimize conditions.

- Bioactivity discrepancies : Inconsistent SAR trends (e.g., 5-phenyl vs. 6-phenyl substitutions in 5-HT2 antagonists, ) may arise from assay variability. Use orthogonal assays (e.g., SPR vs. functional assays) to validate hits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.